molecular formula C4H4F4O2 B13421685 2-Furanol, 3,3,4,4-tetrafluorotetrahydro- CAS No. 623139-74-2

2-Furanol, 3,3,4,4-tetrafluorotetrahydro-

Cat. No.: B13421685
CAS No.: 623139-74-2
M. Wt: 160.07 g/mol
InChI Key: NFEGZBLPLBDSMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Furanol, 3,3,4,4-tetrafluorotetrahydro- is a chemical compound with the molecular formula C4H4F4O2 It is a derivative of furan, where the hydrogen atoms at positions 3 and 4 are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanol, 3,3,4,4-tetrafluorotetrahydro- typically involves the fluorination of tetrahydrofuran derivatives. One common method is the reaction of tetrahydrofuran with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 2-Furanol, 3,3,4,4-tetrafluorotetrahydro- may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Furanol, 3,3,4,4-tetrafluorotetrahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanones.

    Reduction: Reduction reactions can convert it to tetrahydrofuran derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

2-Furanol, 3,3,4,4-tetrafluorotetrahydro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Furanol, 3,3,4,4-tetrafluorotetrahydro- involves its interaction with molecular targets through its fluorine atoms. The fluorine atoms can form strong hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Furanol, 3,3,4,4-tetrafluorotetrahydro-: Unique due to the presence of four fluorine atoms.

    2-Furanol, 3,4-difluorotetrahydro-: Contains only two fluorine atoms, leading to different chemical properties.

    2-Furanol, 3,3,4,4-tetrachlorotetrahydro-: Chlorine atoms instead of fluorine, resulting in different reactivity and applications.

Uniqueness

2-Furanol, 3,3,4,4-tetrafluorotetrahydro- is unique due to its high fluorine content, which imparts distinct chemical properties such as increased stability, lipophilicity, and potential biological activity. These properties make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,3,4,4-tetrafluorooxolan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F4O2/c5-3(6)1-10-2(9)4(3,7)8/h2,9H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEGZBLPLBDSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)O)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470131
Record name 2-Furanol, 3,3,4,4-tetrafluorotetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623139-74-2
Record name 2-Furanol, 3,3,4,4-tetrafluorotetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.